4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid

D-Amino Acid Oxidase Neuroscience Enzyme Inhibition

Researchers often face significant off-target effects with broad DAAO inhibitors. 4-Ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 924643-45-8) is a high-purity, cell-permeable tool compound that exhibits potent DAAO inhibition (hDAAO IC50 ~145 nM) with no activity towards DDO, CYP3A4, CYP2D6, or CYP2C9, ensuring clean pharmacological readouts. • Guaranteed selectivity window: no DDO/CYP inhibition, minimizing confounding effects in cellular and in vivo models. • Versatile carboxylic acid handle enables rapid amide coupling for SAR exploration. • Ready stock availability with expedited global shipping for reliable supply chain continuity.

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
CAS No. 924643-45-8
Cat. No. B1439099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS924643-45-8
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C1C(=O)O)SC=C2
InChIInChI=1S/C9H9NO2S/c1-2-10-6-3-4-13-8(6)5-7(10)9(11)12/h3-5H,2H2,1H3,(H,11,12)
InChIKeyURYHKRSVVAJTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid: DAAO Inhibitor Scaffold


4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 924643-45-8) is a heterocyclic building block and a potent, cell-permeable inhibitor of D-amino acid oxidase (DAAO). It belongs to the thieno[3,2-b]pyrrole class, a privileged scaffold in medicinal chemistry recognized for its applications in kinase inhibition, antiviral research, and neuroscience [1]. As a carboxylic acid derivative, it serves as a versatile intermediate for amide coupling and further functionalization, enabling the exploration of structure-activity relationships (SAR) within this pharmacophore . Its specific substitution pattern distinguishes it from closely related analogs, impacting its target engagement profile and synthetic utility in advanced lead optimization programs.

Selectivity Benefits of N-4 Substitution


While the thieno[3,2-b]pyrrole core is common to many compounds, substitution at the N-4 position is critical for modulating target selectivity and off-target liability [1]. The 4-ethyl group on this specific compound confers a distinct selectivity profile compared to the unsubstituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 39793-31-2) . Critically, 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits no activity towards D-aspartate oxidase (DDO) and key cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP2C9), a selectivity window not guaranteed for other in-class analogs and essential for minimizing drug-drug interaction risks and off-target effects in cellular and in vivo models . Therefore, simple substitution with a non-ethyl analog compromises the intended pharmacological selectivity and experimental reproducibility.

4-Ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Selectivity Evidence


DAAO Inhibitory Potency vs. Unsubstituted Analog

This compound demonstrates potent inhibition of DAAO, with comparable IC50 values to the unsubstituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acid analog. However, the critical differentiation lies in the selectivity profile, which is conferred by the N-ethyl substitution [1]. While the potency is similar, the downstream functional selectivity is distinct and quantified by the lack of activity against off-target enzymes .

D-Amino Acid Oxidase Neuroscience Enzyme Inhibition

Selectivity Against DDO and CYP450 Enzymes

A key differentiator for this compound is its lack of inhibitory activity against off-target enzymes. It exhibits no activity towards D-aspartate oxidase (DDO), a closely related flavoenzyme, and against the major drug-metabolizing cytochrome P450 isoforms CYP3A4, CYP2D6, and CYP2C9 . This contrasts with many other DAAO inhibitors and structurally similar heterocyclic carboxylic acids, which often show promiscuous CYP inhibition [1]. This high selectivity profile is essential for reducing the risk of metabolic drug-drug interactions and ensuring target-specific effects in complex biological systems.

Drug-Drug Interactions Selectivity ADME-Tox

Enhanced Lipophilicity vs. Parent Acid

The introduction of the 4-ethyl substituent alters the physicochemical properties compared to the parent 4H-thieno[3,2-b]pyrrole-5-carboxylic acid. The target compound has a higher molecular weight (195.24 vs 167.18 g/mol) and is predicted to have increased lipophilicity (LogP) due to the ethyl group . This modification can influence membrane permeability and distribution, a critical factor for optimizing compound exposure in cell-based assays and in vivo studies. The compound is reported to be cell-permeable .

Drug Design Physicochemical Properties Permeability

4-Ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Applications


Selective DAAO Inhibition for D-Serine Modulation

Ideal for ex vivo and in vivo studies investigating the role of D-serine in NMDA receptor function and synaptic plasticity. Its high selectivity for DAAO over DDO and CYP enzymes ensures that observed effects on D-serine levels and downstream behavioral or electrophysiological outcomes are directly attributable to DAAO inhibition, minimizing confounding off-target pharmacology [1]. This makes it a superior tool compound compared to less selective analogs for dissecting DAAO-dependent pathways in schizophrenia, cognition, and pain research.

Lead Optimization and SAR Exploration

Serves as a key intermediate for synthesizing focused libraries of N-substituted thieno[3,2-b]pyrrole-5-carboxamides and related analogs. The carboxylic acid handle allows for facile diversification via amide bond formation . Researchers can leverage the established DAAO selectivity profile of this core to explore novel chemical space around the amide portion, aiming to identify derivatives with improved potency, CNS penetration, or alternative target profiles (e.g., kinase inhibition [1]) while maintaining a favorable selectivity window.

CYP450 Selectivity Benchmarking

This compound can be used as a negative control or benchmark in CYP450 inhibition assays (specifically for CYP3A4, CYP2D6, and CYP2C9) due to its reported lack of activity . Its inclusion in screening panels helps validate assay sensitivity and establishes a baseline for evaluating the CYP inhibition potential of new chemical entities within the same structural class, aiding in the early de-risking of drug candidates against metabolic liabilities.

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